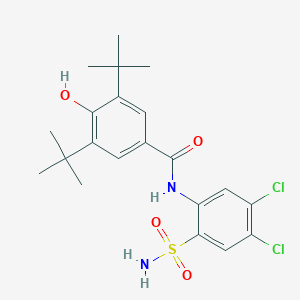
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its tert-butyl ester group, hydroxyethyl group, and a unique structure that allows it to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield acetic acid derivatives, while reduction of the ester group can produce primary alcohols .
Applications De Recherche Scientifique
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active compounds that participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-[(2-hydroxyethyl)amino]acetate
- Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
- Tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate
Uniqueness
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
146432-41-9 |
|---|---|
Formule moléculaire |
C14H27NO5 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)9-15(7-8-16)10-12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 |
Clé InChI |
IUZTVXAUVUVCLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CN(CCO)CC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)CN(CCO)CC(=O)OC(C)(C)C |
Synonymes |
N,N-BIS(T-BUTYL-4-CARBOXYMETHYL)AMINOETHANOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)





![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)






